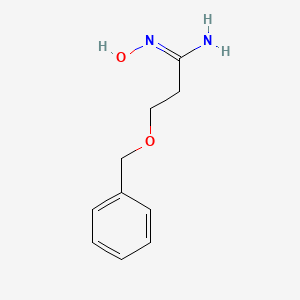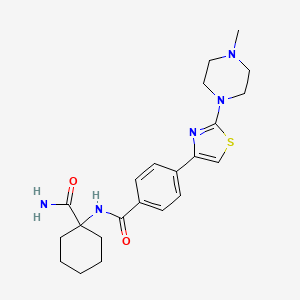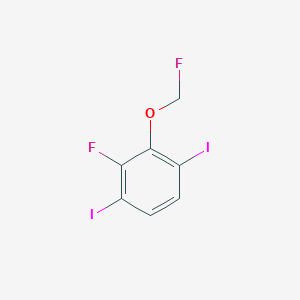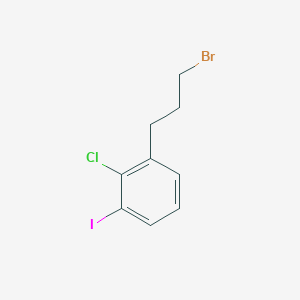
N'-hydroxy-3-phenylmethoxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-phenylmethoxypropanimidamide is a chemical compound with the molecular formula C10H13NO2 It is known for its unique structure, which includes a hydroxy group, a phenylmethoxy group, and a propanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-phenylmethoxypropanimidamide typically involves the reaction of 3-phenylmethoxypropanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-3-phenylmethoxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Aplicaciones Científicas De Investigación
N’-hydroxy-3-phenylmethoxypropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-3-phenylmethoxypropanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-hydroxy-3-phenylpropanimidamide: Similar structure but lacks the methoxy group.
3-phenylpropanehydroxamic acid: Contains a hydroxamic acid moiety instead of the imidamide group.
N-hydroxy-3-phenylpropanamide: Similar structure but with an amide group instead of the imidamide group.
Uniqueness
N’-hydroxy-3-phenylmethoxypropanimidamide is unique due to the presence of both the hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N'-hydroxy-3-phenylmethoxypropanimidamide |
InChI |
InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12) |
Clave InChI |
ULIWHNAKNAODDO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COCC/C(=N\O)/N |
SMILES canónico |
C1=CC=C(C=C1)COCCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)


![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)






